4-Amino(~13~C_6_)benzene-1-sulfonamide

Vue d'ensemble

Description

“4-Amino(~13~C_6_)benzene-1-sulfonamide” is a type of sulfonamide compound . Sulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . They form the basis of several groups of drugs and exhibit a range of pharmacological activities .

Synthesis Analysis

The synthesis of sulfonamide drugs involves various chemical reactions. For instance, 4-Amino-6-chlorobenzene-1,3-disulfonamide is obtained by treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation . The yield is approximately 80% .

Molecular Structure Analysis

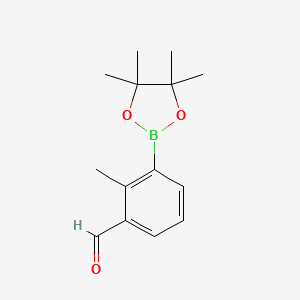

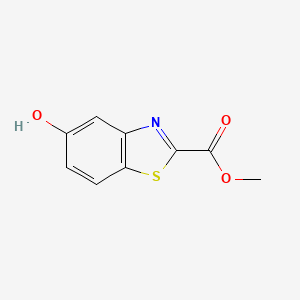

The molecular structure of sulfonamides is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . Essential structural features include a benzene ring with two substituents para to each other, an amino group in the fourth position, and the singly substituted 1-sulfonamido group .

Chemical Reactions Analysis

Sulfonamides undergo various chemical reactions. For example, 4-Amino-6-chlorobenzene-1,3-disulfonamide is obtained by treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation . Condensation with formic acid gives 6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide, an important diuretic .

Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides vary. For instance, the molecular weight of 4-Amino-N-(2-thiazolyl)benzene-13 C 6-sulfonamide is 312.368 .

Applications De Recherche Scientifique

Crystallographic and Thermochemical Studies

- Sulfonamide derivatives, including variants of 4-Amino-benzene-sulfonamide, have been extensively studied for their molecular interactions in crystals and solutions. These studies involve examining crystal structures, calculating temperature dependencies of saturated vapor pressure, and deducing thermodynamic functions of sublimation, fusion, and evaporation processes (Perlovich et al., 2008).

Spectroscopic Properties and Structural Analysis

- Detailed spectroscopic analysis and structural characterization of sulfonamide compounds have been conducted. This includes using techniques like FT-IR, NMR, and X-ray single-crystal techniques to characterize the structure and properties of these compounds (Ceylan et al., 2015).

Synthesis and Characterization of Sulfonamide Derivatives

- Various sulfonamide derivatives have been synthesized and characterized for their potential antimicrobial properties. Studies focus on the synthesis process, molecular structure, and potential applications in pharmaceutical chemistry (Pervaiz et al., 2020).

Computational Chemistry and Molecular Docking Studies

- Computational chemistry methods have been applied to sulfonamide derivatives to understand their electronic structure and reactive sites. This includes studies on HOMO-LUMO, MEP, NBO, and molecular docking investigations, which are crucial for understanding their potential in drug design (Elangovan et al., 2022).

Applications in Drug Design

- The sulfonamide group, a key component of 4-Amino-benzene-sulfonamide derivatives, is significant in drug design, appearing in many marketed drugs. Its role as an inhibitor of tetrahydropteroic acid synthetase in sulfonamide antibacterials and the historical context of its perceived allergies have been explored (Kalgutkar et al., 2010).

Novel Microbial Strategies to Eliminate Sulfonamide Antibiotics

- Research into microbial degradation of sulfonamide antibiotics, including those based on 4-Amino-benzene-sulfonamide, has revealed unique pathways like ipso-hydroxylation followed by fragmentation of the parent compound (Ricken et al., 2013).

Mécanisme D'action

Target of Action

Sulfanilamide-13C6, also known as 4-Amino(13C_6_)benzene-1-sulfonamide, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

Sulfanilamide-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate normally used by the enzyme for the synthesis of folic acid . By binding to the enzyme’s active site, Sulfanilamide-13C6 prevents PABA from participating in the reaction, thereby inhibiting the production of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital coenzyme involved in the synthesis of purines and pyrimidines, which are key components of DNA. By blocking folic acid production, Sulfanilamide-13C6 effectively halts bacterial DNA synthesis, thereby preventing bacterial replication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The primary result of Sulfanilamide-13C6’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents the synthesis of bacterial DNA, effectively halting the proliferation of the bacteria .

Action Environment

The action of Sulfanilamide-13C6 can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the compound’s effectiveness may be affected by the physicochemical characteristics of the environment, such as pH and the presence of other substances

Safety and Hazards

Sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Orientations Futures

The future directions of sulfonamides are vast. They continue to play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They are also commonly used in veterinary medicine as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Analyse Biochimique

Biochemical Properties

4-Amino(~13~C_6_)benzene-1-sulfonamide plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in folic acid synthesis. This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the production of folic acid in bacteria . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and proliferation . Additionally, it interacts with carbonic anhydrase enzymes, specifically CAII and CAIX, inhibiting their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits the synthesis of folic acid, which is crucial for DNA synthesis and cell division . This inhibition leads to a bacteriostatic effect, preventing the growth and replication of bacteria . In mammalian cells, this compound can affect cell signaling pathways and gene expression by inhibiting carbonic anhydrase enzymes, which play a role in maintaining pH balance and ion transport .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. As a competitive inhibitor of dihydropteroate synthetase, it binds to the active site of the enzyme, preventing the binding of para-aminobenzoic acid (PABA), a substrate required for folic acid synthesis . This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth . Additionally, this compound inhibits carbonic anhydrase enzymes by binding to their active sites, thereby affecting their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits bacteriostatic effects, inhibiting bacterial growth without causing significant toxicity . At high doses, it can cause toxic effects, including gastrointestinal disturbances, liver and kidney damage, and hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis. It interacts with dihydropteroate synthetase, inhibiting the conversion of PABA to dihydropteroate, a precursor of folic acid . This inhibition disrupts the metabolic flux of folic acid synthesis, leading to reduced levels of folate and its derivatives . Additionally, this compound can affect other metabolic pathways by inhibiting carbonic anhydrase enzymes, which play a role in maintaining pH balance and ion transport .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The activity of this compound can be influenced by its subcellular localization, as it interacts with enzymes and proteins within these compartments to exert its effects .

Propriétés

IUPAC Name |

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDEECHVMSUSB-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746844 | |

| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196157-89-7 | |

| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

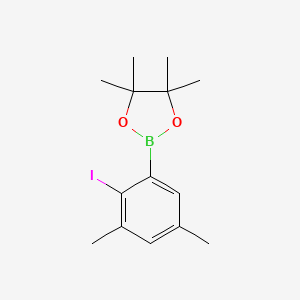

![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)